N-(4-Methoxybenzyl)piperidin-4-amine

描述

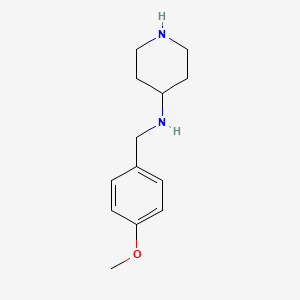

N-(4-Methoxybenzyl)piperidin-4-amine is a piperidine derivative featuring a 4-methoxybenzyl substituent on the nitrogen atom of the piperidine ring. This compound is part of a broader class of 4-aminopiperidines, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as ion channels and G-protein-coupled receptors (GPCRs) . The 4-methoxybenzyl group contributes to the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. While direct synthesis details are sparse in the provided evidence, related analogs (e.g., hydrochloride salts) are documented, suggesting common synthetic routes involving reductive amination or coupling reactions .

属性

CAS 编号 |

1183259-99-5 |

|---|---|

分子式 |

C13H20N2O |

分子量 |

220.31 g/mol |

IUPAC 名称 |

N-[(4-methoxyphenyl)methyl]piperidin-4-amine |

InChI |

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-10H2,1H3 |

InChI 键 |

OHPWZUVJXHLOOP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC2CCNCC2 |

规范 SMILES |

COC1=CC=C(C=C1)CNC2CCNCC2 |

产品来源 |

United States |

科学研究应用

Synthesis and Chemical Reactions

N-(4-Methoxybenzyl)piperidin-4-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.

- Reduction : Reduction reactions can yield secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of different functional groups.

This versatility makes it valuable in the development of new materials and pharmaceuticals.

Neuropharmacological Studies

Research indicates that this compound may interact with neurotransmitter systems, particularly:

- Dopamine Receptors : Potential implications for treating neurological disorders.

- Serotonin Receptors : Possible effects on mood regulation and anxiety disorders.

A study highlighted its binding affinity toward dopamine receptors, suggesting its potential as a lead compound for developing dopaminergic agents .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial properties .

Medicinal Chemistry

The compound's structural characteristics position it as a candidate for drug development. Its derivatives have been evaluated for:

- Antiviral Activity : Similar piperidine derivatives have demonstrated efficacy against viruses like influenza A and coronaviruses .

- Antifungal Activity : Some studies have reported promising results against fungal strains such as Candida spp. and Aspergillus spp., indicating potential applications in antifungal therapies .

Antiviral Studies

Research has shown that piperidine derivatives can inhibit viral replication by targeting specific viral proteins. A notable study indicated that compounds similar to this compound exhibited antiviral properties against several strains of viruses, warranting further investigation into their mechanisms of action .

Antifungal Efficacy

In a recent study, piperidine compounds were evaluated for their antifungal activity against clinically relevant strains. Two compounds demonstrated significant growth inhibition against Candida spp., suggesting that this compound may possess similar antifungal properties .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Electronic Effects : The 4-methoxy group (electron-donating) in the target compound enhances receptor binding in Kv1.5 modulation compared to electron-withdrawing groups like chloro (e.g., N-(4-Chlorobenzyl) analogs) .

Key Findings:

- Kv1.5 Modulation : The 4-methoxybenzyl group in DDO-02005 enhances inhibitory activity compared to the parent compound, highlighting the role of aromatic substituents in ion channel targeting .

- GPCR Targeting : Analogs with 4-methoxybenzyl groups (e.g., FPR2 agonists in ) demonstrate receptor subtype specificity, suggesting tailored substituent design for selective GPCR modulation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

*Calculated for 1-acetyl derivative in .

†From acetylated analog in .

‡Estimated based on chloro substituent.

Key Notes:

- Lipophilicity : The 4-methoxy group increases XLogP3 moderately (1.3), while bulkier substituents (e.g., benzo[d]oxazol-2-ylmethyl) drastically elevate lipophilicity (XLogP3 = 4.3), impacting blood-brain barrier permeability .

- Solubility: Chloro-substituted analogs exhibit better solubility in organic solvents (e.g., dichloromethane), whereas methoxy derivatives require polar solvents like methanol .

准备方法

Reductive Amination of Piperidin-4-amine with 4-Methoxybenzaldehyde

Reductive amination represents a direct route to N-(4-Methoxybenzyl)piperidin-4-amine by condensing piperidin-4-amine with 4-methoxybenzaldehyde in the presence of a reducing agent. This method leverages the nucleophilic nature of the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions and Optimization

The reaction typically employs sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Stoichiometric excess of 4-methoxybenzaldehyde (1.2–1.5 equivalents) ensures complete conversion of the amine. Acidic conditions (e.g., acetic acid) catalyze imine formation, while the reducing agent operates at ambient temperature to minimize side reactions.

Example Protocol:

- Imine Formation : Piperidin-4-amine (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) are stirred in THF with 0.1 equiv acetic acid for 12 hours at 25°C.

- Reduction : Sodium triacetoxyborohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 24 hours.

- Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (silica gel, 9:1 hexane/ethyl acetate).

Alkylation of Piperidin-4-amine with 4-Methoxybenzyl Halides

Alkylation of piperidin-4-amine using 4-methoxybenzyl bromide or chloride is a classical approach to introduce the 4-methoxybenzyl group. This method requires careful management of reaction conditions to avoid quaternization of the amine.

Key Procedural Insights

- Solvent Selection : Polar solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

- Base Utilization : Potassium carbonate (K2CO3) or triethylamine (Et3N) neutralizes HBr/HCl byproducts, driving the reaction forward.

- Temperature : Reactions proceed at 60–80°C to accelerate kinetics while avoiding decomposition.

Industrial-Scale Adaptation (from CN116924967A):

- Alkylation : Piperidin-4-amine (1.0 equiv) and 4-methoxybenzyl bromide (1.1 equiv) are refluxed in acetonitrile with K2CO3 (2.0 equiv) for 48 hours.

- Purification : The crude product is filtered, concentrated, and recrystallized from ethanol/water (4:1) to yield white crystals.

Grignard Reaction-Based Synthesis via Cyanohydrin Intermediates

Adapting the methodology from US20040171837A1, this route involves constructing the piperidine ring through a cyanohydrin intermediate, followed by Grignard addition and deprotection.

Stepwise Breakdown

- Cyanohydrin Formation : 4-Piperidone is treated with potassium cyanide (KCN) in acetic acid to form 4-cyano-4-hydroxypiperidine.

- Amine Protection : The cyanohydrin reacts with dibenzylamine to yield a protected intermediate.

- Grignard Addition : Phenylmagnesium bromide (or 4-methoxybenzyl magnesium bromide) is added to introduce the aryl group.

- Deprotection : Catalytic hydrogenation (Pd/C, H2) removes benzyl groups, yielding this compound.

Critical Parameters:

Catalytic Hydrogenation of Nitro Precursors

This method involves synthesizing a nitro intermediate followed by reduction to the amine. While less common, it offers an alternative pathway for substrates sensitive to alkylation conditions.

Protocol Overview:

- Nitro Compound Synthesis : 4-Nitro-N-(4-methoxybenzyl)piperidine is prepared via nucleophilic aromatic substitution using 4-methoxybenzyl chloride and 4-nitropiperidine.

- Reduction : Catalytic hydrogenation (Raney Ni, H2 at 50 psi) reduces the nitro group to the primary amine.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and operational complexity:

Industrial Purification and Quality Control

Post-synthetic purification is critical for pharmaceutical-grade this compound. Industrial processes favor crystallization over chromatography for cost efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。